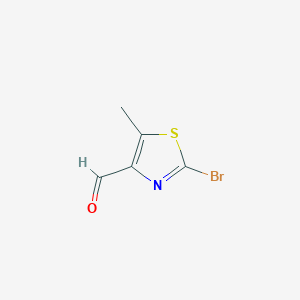

2-Bromo-5-methylthiazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQOUDMMMDAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methylthiazole 4 Carbaldehyde and Its Analogs

Retrosynthetic Approaches and Key Disconnection Strategies for Thiazole (B1198619) Carbaldehydes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For a polysubstituted thiazole like 2-Bromo-5-methylthiazole-4-carbaldehyde, several disconnection strategies can be envisioned.

A primary disconnection approach involves Functional Group Interconversion (FGI) . The bromo- and formyl- groups are prime candidates for FGI. For instance, the 2-bromo substituent can be retrosynthetically traced back to a 2-amino group, which is a common intermediate in thiazole synthesis. This amino group can be introduced via the widely used Hantzsch thiazole synthesis and later converted to a bromo group through a Sandmeyer-type reaction . nih.govwikipedia.orgnih.gov Similarly, the 4-carbaldehyde (formyl) group can be disconnected to a less complex precursor. A common strategy is the formylation of an existing thiazole ring, for which methods like the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) are well-established for electron-rich heterocycles. organic-chemistry.orgwikipedia.org

Another key disconnection strategy targets the thiazole ring itself. The Hantzsch thiazole synthesis provides a direct route to the core scaffold. This involves disconnecting the thiazole into a thioamide (or thiourea) and an α-halocarbonyl compound. For the target molecule, this would imply a disconnection to a thioamide and a suitably substituted α-haloketone or α-haloaldehyde containing the methyl and protected formyl groups.

These disconnection strategies are summarized in the following table:

| Disconnection Strategy | Target Bond/Group | Precursor Functional Groups | Key Reactions for Forward Synthesis |

| Functional Group Interconversion (FGI) | C2-Br | C2-NH2 | Diazotization, Sandmeyer Reaction |

| Functional Group Interconversion (FGI) | C4-CHO | C4-H | Vilsmeier-Haack Reaction, Lithiation/Formylation |

| Thiazole Ring Cleavage (Hantzsch) | Thiazole N1-C2 and S1-C5 bonds | Thioamide and α-halocarbonyl | Hantzsch Thiazole Synthesis |

Conventional Synthetic Pathways to this compound

Conventional synthetic routes to this compound typically involve a multi-step process that first constructs a substituted thiazole ring, followed by the introduction or modification of the required functional groups.

Thiazole Ring Formation Methodologies (e.g., Hantzsch Condensation Variants)

The Hantzsch thiazole synthesis and its variants remain one of the most reliable and versatile methods for constructing the thiazole ring. wikipedia.orgnih.govnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. To synthesize a precursor for the target molecule, one could react a suitable thioamide with an α-haloketone bearing the methyl group and a masked aldehyde function at the appropriate positions.

A common and practical approach is to synthesize a 2-amino-5-methylthiazole (B129938) derivative as a key intermediate. For example, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) yields ethyl 2-amino-5-methylthiazole-4-acetate. nih.gov This intermediate possesses the required 5-methyl substitution and a 2-amino group that can be later converted to the bromo substituent. The ester group at the 4-position can be a precursor to the carbaldehyde.

Introduction and Interconversion of Bromo- and Formyl-Substituents on the Thiazole Scaffold

Once a suitably substituted thiazole core is assembled, the next crucial steps involve the precise introduction of the bromo and formyl groups.

Introduction of the 2-Bromo Substituent: Starting from a 2-aminothiazole (B372263) intermediate, such as ethyl 2-amino-5-methylthiazole-4-carboxylate, the amino group can be efficiently converted to a bromo group using a Sandmeyer reaction. nih.govwikipedia.org This typically involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite or n-butyl nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide (CuBr) salt. nih.govnih.gov This method is well-documented for the halogenation of 2-aminothiazoles and generally provides good yields. nih.gov

Introduction of the 4-Formyl Substituent: There are two primary strategies for introducing the formyl group at the 4-position:

Formylation of a Pre-existing Thiazole Ring: If a 2-bromo-5-methylthiazole (B1288931) intermediate is prepared guidechem.comcymitquimica.com, the formyl group can be introduced at the 4-position. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. wikipedia.org Alternatively, a directed ortho-metalation (DoM) approach can be used. This involves the deprotonation of the C-4 position of 2-bromo-5-methylthiazole using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with DMF to yield the aldehyde. researchgate.net

Conversion from a Precursor Group: If the Hantzsch synthesis yields a precursor with a functional group at the 4-position, such as an ester (e.g., ethyl 2-bromo-5-methylthiazole-4-carboxylate), this group can be converted to the aldehyde. This typically involves reduction of the ester to the corresponding primary alcohol, followed by oxidation to the aldehyde. A patent describes the preparation of 4-methyl-thiazole-5-carbaldehyde from the corresponding hydroxymethyl derivative. google.comgoogle.com

Advanced and Sustainable Synthesis Techniques for Thiazole Derivatives

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation without the need for isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies experimental procedures. Several MCRs have been developed for the synthesis of substituted thiazoles. nih.goveurekaselect.com

For instance, a three-component reaction involving an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a suitable catalyst can lead to the formation of highly substituted thiazoles in a single step. nih.gov While a specific MCR for this compound is not explicitly reported, the principles of MCRs can be applied to design a convergent synthesis. For example, a one-pot reaction could potentially combine the Hantzsch condensation with subsequent functional group manipulations.

Green Chemistry Principles in Halogenated Thiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to create more sustainable processes. nih.govresearchgate.netmdpi.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water or recyclable catalysts is a key aspect of green thiazole synthesis. nih.gov For example, multicomponent reactions for thiazole synthesis have been successfully carried out in water using nanoparticle catalysts. nih.gov The use of reusable solid acid catalysts has also been reported for Hantzsch-type reactions. mdpi.com

Mechanochemistry: Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent, is a promising green technique. nih.gov This method can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. Ball-milling has been successfully employed for the one-pot synthesis of novel thiazoles. clockss.org The mechanochemical synthesis of halogenated heterocyclic compounds is an emerging area of research. bohrium.comcolab.ws

Electrochemical Methods: Electrochemical synthesis offers a green alternative to conventional methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net Electrochemical methods have been developed for the halogenation of various heterocyclic compounds and for the synthesis of thiazoles from dihydrothiazolines. researchgate.net

The application of these advanced and sustainable techniques holds great promise for the future synthesis of this compound and its analogs, offering pathways that are not only efficient but also environmentally responsible.

Reactivity and Mechanistic Studies of 2 Bromo 5 Methylthiazole 4 Carbaldehyde

Reactivity at the Halogenated Position (C2-Bromo)

The bromine atom at the C2 position of the thiazole (B1198619) ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and potentially through the formation of organometallic intermediates.

While specific studies detailing the cross-coupling reactions of 2-Bromo-5-methylthiazole-4-carbaldehyde are not extensively documented in the literature, the reactivity of the C2-bromo position on the thiazole core is well-established and serves as a reliable predictor of its behavior. The electron-withdrawing nature of the C4-carbaldehyde group is expected to enhance the reactivity of the C2 position towards oxidative addition in palladium-catalyzed cycles.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings. For analogous compounds like other bromo-thiophenes or bromo-indazoles, palladium catalysts such as Pd(dppf)Cl2 have been used effectively. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The aldehyde functionality is generally tolerant of these conditions. tcichemicals.com

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is catalyzed by palladium complexes in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Research on related brominated heterocycles, such as 4-bromo-2-methylthiazole, demonstrates successful Sonogashira couplings, suggesting this transformation is feasible for this compound. researchgate.net The presence of electron-withdrawing groups on the aryl bromide partner, similar to the carbaldehyde in the target molecule, has been shown to facilitate these reactions, often leading to high yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the formation of carbon-nitrogen bonds. While specific examples involving this compound are scarce, the general applicability of this reaction to a wide range of aryl and heteroaryl bromides is well-documented. The reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The aldehyde group may require protection if the amine coupling partner is a primary amine, to prevent competitive imine formation.

| Reaction Type | Coupling Partner | Representative Catalyst System | Representative Base | Solvent | Typical Conditions | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | Good to High |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | THF / DMF | Room Temp. to 60 °C | Moderate to High |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 °C | Good to High |

This table presents representative conditions based on analogous heteroaryl bromide couplings; specific results for this compound may vary.

Nucleophilic aromatic substitution (SNAr) typically occurs on electron-deficient aromatic rings containing a good leaving group. nih.gov The thiazole ring itself is relatively electron-rich, which generally disfavors the classical addition-elimination SNAr mechanism. However, the potent electron-withdrawing effect of the carbaldehyde group at the C4 position significantly reduces the electron density of the ring, particularly at the C2 and C5 positions. This electronic activation could potentially enable SNAr reactions at the C2-bromo position with strong nucleophiles, although this pathway is less common for 2-bromothiazoles compared to metal-catalyzed cross-coupling reactions. The reaction would proceed through a high-energy Meisenheimer-like intermediate.

The formation of organometallic intermediates via halogen-metal exchange is a common strategy for functionalizing aryl halides. However, applying this to this compound presents a significant challenge due to the presence of the electrophilic aldehyde group.

Grignard Reagent Formation: Attempting to form a Grignard reagent by reacting with magnesium metal would likely fail, as any organomagnesium species formed would immediately react with the aldehyde group of a neighboring molecule, leading to polymerization or complex side products. A potential workaround involves a halogen-magnesium exchange reaction using a non-nucleophilic Grignard reagent like isopropylmagnesium chloride, a method that has been applied to other 2-bromothiazole (B21250) compounds. google.com

Lithiation: Direct lithiation via halogen-lithium exchange using reagents like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) is a common method. However, the high reactivity of organolithium reagents makes them incompatible with the aldehyde group. Studies on the related compound 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, where the aldehyde is protected as an acetal, have shown that lithiation can be successfully performed. researchgate.net Subsequent reaction with an electrophile allows for functionalization. researchgate.net Therefore, a protection-deprotection sequence would be necessary to utilize this pathway for this compound.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the attached substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the thiazole ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. However, the substituents on the ring play a crucial role in directing any potential EAS reactions. In the case of this compound, the directing effects of the bromo, methyl, and formyl groups must be considered.

The methyl group at the C5 position is an activating group and ortho-, para-directing. The bromine atom at the C2 position is a deactivating group but is also ortho-, para-directing. The formyl group at the C4 position is a deactivating group and a meta-directing group. Given that the only available position on the thiazole ring for substitution is C4, which is already occupied, electrophilic aromatic substitution on the ring itself is highly unlikely without displacement of an existing substituent, a process that would require harsh reaction conditions.

Should a reaction be forced, the position of substitution would be determined by the combined electronic effects of the existing groups. However, it is more probable that other reactive sites in the molecule would react preferentially under electrophilic conditions.

Table 2: Directing Effects of Substituents on the Thiazole Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Bromo | C2 | Deactivating, Electron-withdrawing (inductive), Weakly donating (resonance) | Ortho, Para |

| Formyl | C4 | Deactivating, Electron-withdrawing | Meta |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation is a powerful synthetic strategy for the functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position.

In this compound, the aldehyde group, after in-situ protection (for instance, as an acetal), could potentially act as a directing group. However, the most likely site for metalation would be the C5 position, which is already substituted with a methyl group. Alternatively, the bromine at the C2 position can undergo halogen-metal exchange with strong bases like n-butyllithium. This would generate a lithiated thiazole species at the C2 position, which could then react with various electrophiles. This approach circumvents the need for a directing group and directly functionalizes the C2 position.

Chemo- and Regioselectivity in Multi-Functionalized Thiazole Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. The primary reactive centers are the carbonyl carbon of the aldehyde, the carbon-bromine bond, and the thiazole ring itself.

Chemoselectivity : The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For example, a mild reducing agent like sodium borohydride (B1222165) will selectively reduce the aldehyde to an alcohol without affecting the C-Br bond. Conversely, organometallic reagents are likely to add to the carbonyl group. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, would be expected to occur selectively at the C-Br bond, leaving the aldehyde group intact, provided appropriate conditions are chosen.

Regioselectivity : In reactions involving the thiazole ring, such as metalation, the position of functionalization is critical. As discussed, halogen-metal exchange would selectively occur at the C2 position.

By carefully selecting the reaction conditions, it is possible to achieve a high degree of control over the outcome of reactions involving this multi-functionalized thiazole, allowing for its use in the stepwise construction of more complex molecules.

Table 3: Potential Selective Reactions and Conditions

| Reaction Type | Reagent/Catalyst | Reactive Site | Product Type |

|---|---|---|---|

| Carbonyl Reduction | NaBH₄ | Aldehyde | Alcohol |

| Halogen-Metal Exchange | n-BuLi | C-Br bond | Lithiated Thiazole |

| Suzuki Coupling | Pd catalyst, boronic acid | C-Br bond | Aryl/Alkenyl-substituted thiazole |

Derivatization Strategies and Scaffold Construction Utilizing 2 Bromo 5 Methylthiazole 4 Carbaldehyde

Synthesis of Fused and Polycyclic Thiazole (B1198619) Systems

The unique arrangement of functional groups in 2-bromo-5-methylthiazole-4-carbaldehyde makes it a valuable precursor for the synthesis of fused and polycyclic systems containing the thiazole nucleus. Annulation reactions, in particular, can be employed to build additional rings onto the thiazole core, leading to novel heterocyclic scaffolds.

Annulation strategies can be effectively applied to construct fused bicyclic systems, such as thieno[3,2-d]thiazoles. The aldehyde group at the C4 position is a key functionality for initiating cyclization. One of the most prominent methods for synthesizing fused 2-aminothiophenes is the Gewald reaction, which involves the condensation of an aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. beilstein-journals.orgumich.eduarkat-usa.org

In a hypothetical application of this reaction, this compound could react with a cyano-activated methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) and sulfur. The reaction would proceed through an initial Knoevenagel condensation between the thiazole aldehyde and the active methylene compound, followed by Michael addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the fused thieno[3,2-d]thiazole system. beilstein-journals.orgnih.gov This approach provides a direct route to highly functionalized, fused heterocyclic systems.

Table 1: Potential Reactants for Gewald Annulation with this compound

| Active Methylene Compound | Base Catalyst | Expected Fused System |

| Malononitrile | Morpholine or Triethylamine | 2-Amino-7-bromo-5-methylthieno[3,2-d]thiazole-6-carbonitrile |

| Ethyl Cyanoacetate | Piperidine or Triethylamine | Ethyl 2-amino-7-bromo-5-methylthieno[3,2-d]thiazole-6-carboxylate |

| Cyanothioacetamide | Morpholine or Triethylamine | 2-Amino-7-bromo-5-methylthieno[3,2-d]thiazole-6-carbothioamide |

The aldehyde functionality of this compound is also instrumental in the construction of spirocyclic compounds. Spiro-thiazolidinones, for example, can be synthesized through multi-component reactions. These reactions typically involve the condensation of an aldehyde, an amine, and a mercaptocarboxylic acid. nih.gov

Table 2: Representative Components for Spiro-Thiazolidinone Synthesis

| Aldehyde Component | Amine Component | Thiol Component | Expected Product Class |

| This compound | Aniline (B41778) | Thioglycolic acid | Spiro[thiazole-4,2'-thiazolidinone] |

| This compound | p-Toluidine | Mercaptopropionic acid | Spiro[thiazole-4,2'-thiazolidinone] |

| This compound | Cyclohexylamine | Thiomalic acid | Spiro[thiazole-4,2'-thiazolidinone] |

Preparation of Thiazole-Containing Molecular Frameworks

The dual reactivity of the bromo and aldehyde groups on the this compound scaffold enables its use in the stepwise or concerted construction of larger, more complex molecular frameworks. The aldehyde group is a classic participant in condensation reactions, while the bromo group is ideal for cross-coupling reactions.

The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. nih.govresearchgate.netresearchgate.net This extends the conjugated system and introduces new functional groups. Subsequently, the bromine atom at the C2 position can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to attach aryl, heteroaryl, or alkynyl fragments. This sequential approach allows for the controlled and predictable assembly of elaborate thiazole-containing molecular structures.

Table 3: Potential Reactions for Building Molecular Frameworks

| Reaction Type | Reactant for Aldehyde Group | Reactant for Bromo Group | Resulting Framework Feature |

| Knoevenagel / Suzuki Coupling | Malononitrile | Phenylboronic acid | Extended π-conjugated system with aryl substitution |

| Wittig / Heck Coupling | Wittig Reagent (e.g., Ph3P=CHCO2Et) | Styrene | Olefinic linkage with further conjugation |

| Reductive Amination / Stille Coupling | Benzylamine | (Tributylstannyl)thiophene | Amine linkage and thiophene (B33073) substitution |

Design and Synthesis of Ligands for Coordination Chemistry (excluding catalytic properties)

The thiazole ring is a well-established motif in coordination chemistry, with the nitrogen and sulfur atoms capable of coordinating to metal centers. The aldehyde group of this compound provides a convenient handle for synthesizing a wide array of ligands, most notably through the formation of Schiff bases.

Schiff base ligands are readily prepared by the condensation reaction between an aldehyde and a primary amine. nih.govresearchgate.net The reaction of this compound with various primary amines (aliphatic or aromatic) yields imine-containing ligands where the thiazole nitrogen and the newly formed imine nitrogen can act as a bidentate chelation site for metal ions. ijper.orgsemanticscholar.org The electronic properties and steric bulk of the resulting ligand can be systematically tuned by varying the substituent on the primary amine, allowing for the design of ligands with specific coordination preferences. These thiazole-based Schiff base ligands are valuable for the construction of novel coordination compounds and metal-organic frameworks.

Table 4: Examples of Thiazole-Based Schiff Base Ligands

| Amine Reactant | Resulting Schiff Base Ligand Name | Potential Coordination Sites |

| Aniline | N-((2-bromo-5-methylthiazol-4-yl)methylene)aniline | Thiazole N, Imine N |

| 2-Aminoethanol | 2-(((2-bromo-5-methylthiazol-4-yl)methylene)amino)ethan-1-ol | Thiazole N, Imine N, Hydroxyl O |

| Pyridin-2-amine | N-((2-bromo-5-methylthiazol-4-yl)methylene)pyridin-2-amine | Thiazole N, Imine N, Pyridine N |

| Ethylenediamine (2:1 ratio) | N,N'-bis((2-bromo-5-methylthiazol-4-yl)methylene)ethane-1,2-diamine | 2x (Thiazole N, Imine N) |

Computational and Theoretical Investigations of 2 Bromo 5 Methylthiazole 4 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. tandfonline.comworldwidejournals.com DFT calculations can elucidate various properties of 2-Bromo-5-methylthiazole-4-carbaldehyde, including the distribution of electrons and the energies of its molecular orbitals, which are fundamental to its chemical behavior. researchgate.netuobaghdad.edu.iq

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. mdpi.comnih.gov

For this compound, the HOMO is expected to be distributed primarily over the thiazole (B1198619) ring and the electron-donating methyl group. In contrast, the LUMO is anticipated to be localized on the electron-withdrawing carbaldehyde and bromo substituents, as well as the C=N bond of the thiazole ring. mdpi.comnih.gov The presence of both electron-donating (-CH₃) and electron-withdrawing (-Br, -CHO) groups influences the energies of these orbitals. DFT calculations on analogous thiazole derivatives show that such substitutions significantly modulate the HOMO-LUMO gap. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 | Primarily located on the thiazole ring and methyl group; associated with nucleophilicity. |

| LUMO | -2.5 | Concentrated on the carbaldehyde and bromo groups; associated with electrophilicity. |

Note: The values in this table are illustrative and based on typical DFT calculation results for similarly substituted thiazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govepstem.net The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

In this compound, the MEP map is expected to show significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, making them the primary sites for electrophilic interaction. nih.govepstem.net Conversely, the hydrogen atom of the carbaldehyde group and the areas around the bromine atom are likely to exhibit positive potential, indicating them as sites for nucleophilic attack. nih.gov The methyl group hydrogens would also show some positive potential. This visualization helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into bonding, hybridization, and intramolecular charge transfer (ICT) interactions. uba.ar This method quantifies the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The energy associated with these interactions (E(2)) indicates the strength of the delocalization. mdpi.com

Reaction Mechanism Elucidation and Energy Profile Predictions

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and characterizing transition states. researchgate.net This allows for the prediction of the most favorable reaction pathways and provides a theoretical foundation for experimental observations.

The synthesis of substituted thiazoles often involves cyclization reactions, such as the Hantzsch thiazole synthesis. wikipedia.org For a molecule like this compound, key synthetic steps would involve the formation of the thiazole ring and the introduction of the substituents. DFT calculations can be used to model these reaction steps, locate the transition state structures, and calculate their activation energies.

Characterizing the transition state involves confirming that it is a first-order saddle point on the potential energy surface, having exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) is a key factor in determining the reaction rate. By comparing the activation energies for different possible pathways, the most kinetically favorable route can be identified.

Many reactions involving substituted heterocycles can yield multiple isomers. Computational studies are highly effective at predicting the regioselectivity and stereoselectivity of such reactions. rsc.orgnih.gov

For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, DFT can be used to predict the outcome. The regioselectivity of electrophilic attack on the thiazole ring, for instance, is governed by the electron density at different positions. While the C5 position is often the primary site for electrophilic substitution in thiazoles, the existing substituents on the target molecule heavily influence this. wikipedia.org By calculating the energies of the possible intermediates or transition states for attack at different positions, the most likely product can be predicted. rsc.org For example, the formyl group at C4 and the bromo group at C2 are deactivating, which might direct reactions to other available sites if any were present, or influence additions to the carbaldehyde.

Similarly, in reactions that can produce stereoisomers, such as the addition of a nucleophile to the carbonyl group, computational modeling can predict which stereoisomer is more likely to form. By calculating the energies of the diastereomeric transition states, the stereochemical outcome can be determined, providing guidance for synthetic chemists aiming to control the stereochemistry of their reactions. mdpi.com

Conformational Analysis and Tautomerism Studies

Computational investigations into the structural characteristics of this compound provide insights into its conformational preferences and the potential for tautomeric forms. These studies are crucial for understanding the molecule's reactivity, spectroscopic behavior, and interactions in various chemical environments.

Conformational Analysis:

The primary focus of conformational analysis for this compound is the orientation of the carbaldehyde group relative to the thiazole ring. The rotation around the single bond connecting the aldehyde carbon to the C4 position of the thiazole ring gives rise to different conformers. Theoretical calculations, typically employing quantum mechanical methods, can elucidate the potential energy surface associated with this rotation and identify the most stable conformations.

For heteroaromatic aldehydes, two principal planar conformers are generally considered: the O,S-cis and O,S-trans isomers (or analogous O,N-cis and O,N-trans isomers depending on the relative position of the aldehyde oxygen). In the case of this compound, these would correspond to the aldehyde oxygen being oriented towards the sulfur atom or the nitrogen atom of the thiazole ring, respectively. The relative stability of these conformers is dictated by a balance of steric and electronic effects, including electrostatic interactions between the carbonyl group and the heteroatoms of the ring, as well as potential weak intramolecular hydrogen bonds.

Computational studies on similar aromatic and heteroaromatic aldehydes have shown that the energy barriers to rotation around the aryl-CHO bond are relatively low. acs.org This suggests that this compound likely exists as an equilibrium mixture of its primary conformers at room temperature. The exact energy difference between the conformers and the height of the rotational barrier can be predicted with a high degree of accuracy using computational methods. nih.gov

Tautomerism Studies:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the potential for tautomerism is less common than in other heterocyclic systems that contain, for example, amino or hydroxyl groups. The most plausible, though likely unfavorable, tautomerism would involve a proton shift from the aldehyde group to the nitrogen atom of the thiazole ring, which would result in a zwitterionic or enol-like species.

Quantum chemical calculations can be employed to assess the relative energies of potential tautomers. By calculating the Gibbs free energy of the canonical aldehyde form and its hypothetical tautomers, the equilibrium constant for the tautomerization process can be estimated. For most thiazole-4-carbaldehyde derivatives, the aldehyde form is overwhelmingly more stable, and the concentration of any tautomeric forms at equilibrium is expected to be negligible under normal conditions. Studies on other heterocyclic systems, such as those with keto-enol or thione-thiol possibilities, have demonstrated the utility of computational methods in quantifying the stability of different tautomers. mdpi.comnih.govscience.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic parameters of molecules like this compound, providing a theoretical framework to complement and interpret experimental data. These ab initio and Density Functional Theory (DFT) methods allow for the calculation of various molecular properties that are directly related to different spectroscopic techniques.

The theoretical prediction of spectroscopic parameters begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, further calculations can be performed to determine properties such as:

NMR Spectra: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei such as ¹H and ¹³C. These predictions are valuable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the compound.

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectroscopy can be predicted. This allows for the assignment of vibrational modes to specific functional groups and motions within the molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. These values correspond to the absorption wavelengths (λ_max) and intensities in a UV-Visible spectrum, providing insights into the electronic transitions within the molecule.

The accuracy of these predictions is highly dependent on the chosen level of theory and the basis set.

Commonly Employed Theoretical Methods:

| Method | Description |

| Density Functional Theory (DFT) | A widely used quantum mechanical modeling method that derives the properties of a many-electron system from its electron density. |

| B3LYP | A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| HSEH1PBE | Another hybrid functional that is often used for its accuracy in predicting electronic properties. |

Commonly Employed Basis Sets:

| Basis Set | Description |

| 6-311++G(d,p) | A Pople-style basis set that is widely used for its balance of accuracy and computational cost. The symbols denote: ++ for diffuse functions on both heavy atoms and hydrogens, (d,p) for polarization functions on heavy atoms and hydrogens. |

The theoretical framework for these predictions involves solving the Schrödinger equation (or the Kohn-Sham equations in DFT) for the molecule. The choice of the functional and basis set is a critical aspect of the computational methodology, aiming to provide the best possible agreement with experimental data while managing computational expense. These theoretical predictions are invaluable for a deeper understanding of the relationship between the molecular structure of this compound and its spectroscopic properties.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Complex Thiazoles

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For complex thiazoles, one-dimensional (1D) NMR provides initial insights, but two-dimensional (2D) and solid-state techniques are often necessary for complete and unambiguous assignments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships within 2-Bromo-5-methylthiazole-4-carbaldehyde. slideshare.netprinceton.eduyoutube.comscribd.com These techniques separate spectral information into two frequency dimensions, resolving overlapping signals that can complicate 1D spectra. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For the target molecule, a COSY spectrum would not show correlations for the isolated aldehyde proton and methyl group protons but would be critical in more complex derivatives to establish proton-proton networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹J C-H). sdsu.edu This is a powerful tool for assigning carbon resonances. For this compound, it would definitively link the aldehyde proton to the aldehyde carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to four bonds (²J C-H, ³J C-H). sdsu.edu HMBC is vital for piecing together the molecular skeleton, especially for identifying quaternary carbons. For instance, correlations would be expected from the aldehyde proton to the C4 and C5 carbons of the thiazole (B1198619) ring, and from the methyl protons to the C5 and C4 carbons, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, irrespective of their bonding arrangement. slideshare.net This is particularly useful for determining stereochemistry and conformation. In the target molecule, a NOESY experiment could show a spatial correlation between the aldehyde proton and the methyl protons, providing information about the preferred orientation of the aldehyde group relative to the methyl group.

Interactive Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) | Expected Key NOESY Correlations (¹H) |

| Aldehyde-H (~10.0 ppm) | None | Aldehyde-C (~185 ppm) | C4, C5 | Methyl-H |

| Methyl-H (~2.7 ppm) | None | Methyl-C (~15 ppm) | C5, C4 | Aldehyde-H |

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) offers unique advantages, particularly for analyzing crystalline or poorly soluble heterocyclic compounds and for distinguishing between isomers where solution NMR data may be ambiguous. iastate.edu A key application for nitrogen-containing heterocycles like thiazoles is the use of 13C{14N} ssNMR experiments. nih.govacs.orgnih.gov These techniques function as an "attached nitrogen test" by exploiting the dipolar coupling between carbon-13 and the quadrupolar nitrogen-14 nucleus (99.6% natural abundance). nih.gov This allows for the direct identification of carbon atoms covalently bonded to nitrogen. iastate.edunih.gov In the context of this compound, an ssNMR experiment like 13C{14N} RESPDOR would selectively show signals for the C2 and C4 carbons of the thiazole ring, confirming their direct attachment to the ring nitrogen and aiding in the definitive assignment of the carbon skeleton. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of an unambiguous elemental composition from the exact mass. researchgate.net For this compound (C₅H₄BrNOS), HRMS can differentiate its molecular formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. nih.gov

Interactive Table: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₅H₄⁷⁹BrNOS | [M]⁺ | 204.9224 |

| C₅H₄⁸¹BrNOS | [M+2]⁺ | 206.9204 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is invaluable for mapping the fragmentation pathways of complex molecules like substituted thiazoles. nih.govnih.govresearchgate.net The collision-induced decomposition of the protonated molecular ion of this compound would likely involve characteristic cleavages of the thiazole ring. rsc.orgsapub.org Common fragmentation patterns for thiazoles include the cleavage of the S-C2 and C4-C5 bonds or the N-C2 and C4-C5 bonds. researchgate.net The loss of radicals such as Br•, CO, or HCN can also provide diagnostic information about the molecule's structure. researchgate.net By analyzing these fragmentation patterns, the connectivity of the substituents to the thiazole core can be confirmed. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are highly effective for identifying the specific functional groups present in a compound based on their characteristic absorption or scattering frequencies. nih.govs-a-s.orgspectroscopyonline.comnih.gov

For this compound, the spectra would be dominated by vibrations corresponding to the aldehyde group and the substituted thiazole ring.

Aldehyde Group: A very strong and sharp absorption band for the C=O stretch is expected in the IR spectrum, typically in the range of 1690-1740 cm⁻¹. msu.edu The exact position is influenced by conjugation with the thiazole ring. The C-H stretch of the aldehyde group typically appears as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Thiazole Ring: The aromatic-like C=C and C=N stretching vibrations of the thiazole ring are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net

Other Functional Groups: The C-Br stretching vibration would give rise to a band in the lower frequency (fingerprint) region, typically between 500-700 cm⁻¹. libretexts.org The C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=C and C-S bonds often produce stronger signals in the Raman spectrum, aiding in the complete vibrational assignment. youtube.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium | Medium |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong | Medium |

| Thiazole Ring | C=N / C=C Stretch | 1400 - 1650 | Medium-Strong | Strong |

| Methyl C-H | Stretch | 2850 - 3000 | Medium | Medium |

| Thiazole Ring | C-S Stretch | 600 - 800 | Weak-Medium | Medium |

| C-Br | Stretch | 500 - 700 | Medium-Strong | Strong |

X-ray Crystallography Techniques for Solid-State Structure Determination

A pertinent example is the X-ray crystal structure of a 2,5-disubstituted 4-hydroxythiazole derivative, which was obtained through the decarboxylative bromination of a thiazole core. researchgate.netbeilstein-archives.org The analysis of this compound, referred to as 4a in the study by Freiberger et al., offers a valuable model for understanding the structural characteristics that can be expected in similar brominated thiazoles. beilstein-archives.org

The crystallographic analysis of compound 4a was achieved after obtaining suitable single crystals by recrystallization from methanol. beilstein-archives.org The resulting data provided precise measurements of the molecular geometry.

Interactive Table 1: Selected Crystallographic Data for a Brominated Thiazole Derivative (Compound 4a) beilstein-archives.org

| Feature | Value |

| Selected Bond Lengths (Å) | |

| C3-Br1 | 1.864 |

| C1-S1 | 1.724 |

| S1-C3 | 1.722 |

| C1-C6 | 1.472 |

| C6-C7 | 1.384 |

| C2-O1 | 1.334 |

| C1-N1 | 1.312 |

| Selected Bond Angles ( °) | |

| C3-S1-C1 | 88.3 |

| C1-N1-C2 | 110.6 |

| C2-C3-Br1 | 126.2 |

Data sourced from Freiberger et al. beilstein-archives.org

The data from such crystallographic studies are crucial for understanding the electronic and steric effects of the substituents on the thiazole ring. For instance, the bond lengths and angles within the thiazole ring can confirm its aromatic character. nih.gov Furthermore, the solid-state packing of the molecules, influenced by intermolecular interactions, can be elucidated. nih.govrsc.org In other brominated thiazoles, such as 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, X-ray analysis has provided detailed information on their molecular conformation. cardiff.ac.uk

Development of Novel Spectroscopic Probes or Methods for Thiazole Detection (excluding biological imaging)

The inherent spectroscopic properties of the thiazole ring have been harnessed to develop novel probes and methods for the detection of various analytes in non-biological contexts. These methods often rely on changes in the fluorescence or UV-Vis absorption spectra of the thiazole derivative upon interaction with the target analyte.

One area of development is in the creation of fluorescent sensors for environmental monitoring. For example, a thiazole bis-imine fluorometric sensor has been synthesized for the selective determination of lead (Pb²⁺) in environmental samples. nih.gov This sensor exhibits a remarkable selectivity for Pb²⁺ at a specific pH, forming a stable complex that can be quantified fluorometrically. nih.gov The development of such probes involves optimizing reaction conditions to achieve a low detection limit, with one such method reporting a detection limit of 0.18 μg L⁻¹. nih.gov

Another avenue of research focuses on the halochromic and solvatochromic properties of thiazole derivatives. researchgate.net Halochromism, the change in color of a substance in response to a change in pH, has been observed in certain thiazole-containing chromophores. researchgate.net This property can be utilized for the development of pH sensors. Similarly, solvatochromism, the change in color with the polarity of the solvent, allows thiazole derivatives to be used as probes for solvent polarity. mdpi.com The photophysical properties of conjugated push-pull (iso)quinolines containing a thiazole moiety have been studied, revealing both emission solvatochromism and tunable halochromism. researchgate.net

Furthermore, the fluorescent properties of thiazole derivatives are being explored for applications in materials science. For instance, thiazolo[5,4-d]thiazole (B1587360) (TTz) based materials are being investigated for their potential in solid-state photonic and optical devices due to their strong fluorescence and high thermal and moisture stability. nih.govrsc.org The correlation between the crystal packing and the photophysical properties of these materials is a key area of study to enable their use in applications such as phosphor-converted color-tuning and white-light emission. nih.govrsc.org

The synthesis of novel thiazole derivatives with specific spectroscopic properties is an active area of research. For example, consecutive cross-coupling reactions on a brominated thiazole core have been shown to produce highly fluorescent conjugated products. beilstein-archives.org One such derivative displayed a high quantum yield of 86% and exhibited intense light blue solid-state fluorescence. beilstein-archives.org These findings highlight the potential for creating a diverse range of thiazole-based materials with tailored spectroscopic characteristics for various non-biological applications.

Applications of 2 Bromo 5 Methylthiazole 4 Carbaldehyde As a Versatile Synthetic Intermediate

Precursor in Materials Science Research

The unique electronic characteristics of the thiazole (B1198619) ring, coupled with the synthetic handles offered by the bromo and carbaldehyde functionalities, position 2-Bromo-5-methylthiazole-4-carbaldehyde as a significant building block in the design of advanced organic materials. Its utility spans the creation of monomers for electronically active polymers and the construction of sophisticated ligands for metal-organic frameworks.

The structural design of conjugated polymers often relies on the strategic assembly of electron-rich and electron-deficient aromatic units. Thiazole moieties can be incorporated into polymer backbones to fine-tune their electronic structure. researchgate.net this compound is an ideal precursor for creating such monomers due to the presence of the bromine atom, which is amenable to standard cross-coupling reactions.

A general synthetic strategy involves utilizing the C-Br bond for polymerization via reactions like Suzuki or Stille coupling. mdpi.commdpi.com For instance, the aldehyde group can first be protected, for example, as an acetal. The protected thiazole derivative can then undergo a palladium-catalyzed Stille coupling reaction with an organotin reagent, such as a distannylated bithiophene, to form the polymer backbone. Subsequent deprotection of the aldehyde group yields a polymer with pendant formyl groups, which can be used for further post-polymerization modifications. This approach allows for the precise structural design of polymers where the thiazole unit is integrated into the main conjugated chain.

| Reaction Step | Description | Purpose in Structural Design |

| 1. Aldehyde Protection | Reaction of the carbaldehyde with ethylene (B1197577) glycol to form a 1,3-dioxolane (B20135) ring. | Prevents the aldehyde from interfering with the subsequent cross-coupling reaction. |

| 2. Cross-Coupling | Stille or Suzuki coupling of the protected 2-bromothiazole (B21250) with a co-monomer. mdpi.comnih.gov | Forms the C-C bonds necessary to construct the main polymer chain. |

| 3. Deprotection | Acid-catalyzed hydrolysis to regenerate the aldehyde group. | Reintroduces a reactive site for further functionalization of the polymer side chains. |

This synthetic versatility enables the design of a wide array of polymer structures tailored for specific electronic applications.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure of the ligand is paramount in determining the topology and function of the resulting MOF. Thiazole-containing ligands are of interest for building MOFs due to their coordination capabilities and rigid structures. orientjchem.org

This compound serves as an excellent starting point for multi-topic ligands. A key reaction is the condensation of the aldehyde with dithiooxamide (B146897) to form a thiazolo[5,4-d]thiazole (B1587360) (TTz) core. acs.org This reaction transforms the monofunctional aldehyde into a rigid, planar, bicyclic system, which is a desirable structural motif for MOF linkers.

The resulting 2,5-bis(2-bromo-5-methylthiazol-4-yl)thiazolo[5,4-d]thiazole retains the bromine atoms, which can then be used to extend the ligand structure. For example, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) can attach coordinating groups, such as pyridyl or carboxylate moieties, to the TTz core. This multi-step approach allows for the rational design of ligands with specific geometries and coordination sites for the programmed assembly of complex MOF architectures.

Intermediates in the Synthesis of Agrochemicals (synthetic routes, not biological efficacy)

The thiazole nucleus is a common scaffold in a range of modern agrochemicals, including fungicides and insecticides. nih.gov this compound provides a synthetic platform for accessing novel agrochemical candidates. The aldehyde and bromo groups can be independently or sequentially transformed to build complex molecular structures.

One synthetic pathway involves the oxidation of the aldehyde to a carboxylic acid. This transformation creates a 2-bromo-5-methylthiazole-4-carboxylic acid intermediate. This carboxylic acid can then be activated, for example, by conversion to an acid chloride or through the use of coupling agents like EDCI, and reacted with various nucleophiles. For instance, reaction with substituted phenylhydrazines can yield thiazolyl hydrazine (B178648) derivatives, a class of compounds investigated for antifungal properties. semanticscholar.org

A representative synthetic sequence is outlined below:

| Step | Reaction | Intermediate Formed |

| 1 | Oxidation of the aldehyde group (e.g., using potassium permanganate (B83412) or Jones reagent). | 2-Bromo-5-methylthiazole-4-carboxylic acid. |

| 2 | Activation of the carboxylic acid (e.g., with thionyl chloride). | 2-Bromo-5-methylthiazole-4-carbonyl chloride. |

| 3 | Condensation with a substituted hydrazine. | N'-substituted-2-bromo-5-methylthiazole-4-carbohydrazide. |

The bromine atom at the 2-position remains available for further diversification, allowing for the creation of a library of related compounds for screening.

Building Block for Pharmaceutical Precursors (synthetic pathways, not clinical data or biological activity)

The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is a valuable building block for pharmaceutical precursors, most notably for derivatives related to the cephalosporin (B10832234) class of antibiotics. The non-brominated analogue, 4-methyl-5-formylthiazole, is a known key intermediate in the synthesis of Cefditoren Pivoxil. nih.govnih.gov

Synthetic routes to the core 4-methyl-5-formylthiazole often involve the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative, such as via a Rosenmund reduction of the corresponding acid chloride. researchgate.netgoogle.com

The presence of the bromine atom in this compound provides an additional synthetic handle for creating novel analogues. The bromo group can be substituted or used in cross-coupling reactions to introduce new functionalities before the aldehyde portion of the molecule is incorporated into the final drug scaffold. For example, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl group at the 2-position of the thiazole ring. mdpi.com This modified thiazole-4-carbaldehyde can then be used in subsequent steps of a drug synthesis, leading to novel pharmaceutical entities.

| Reaction Type | Example Transformation | Purpose in Synthesis |

| Suzuki Coupling | Reaction with an arylboronic acid in the presence of a Pd catalyst. mdpi.com | Introduces diverse substituents at the C2 position for structure-activity relationship studies. |

| Nucleophilic Substitution | Reaction with thiols or amines. | Attaches different functional groups to the thiazole core. |

| Aldehyde Condensation | Knoevenagel or Wittig-type reactions. | Elongates the carbon chain at the C4 position. |

These pathways highlight the compound's role as a versatile platform for constructing complex pharmaceutical precursors.

Role in Catalyst Development (as a precursor to ligands or catalyst components, not catalytic performance)

The development of transition metal catalysts often hinges on the design of sophisticated organic ligands that can tune the metal center's reactivity and selectivity. Thiazole-containing molecules are effective ligands for various metals, including palladium, nickel, and copper. cdnsciencepub.comnih.gov this compound is a precursor for several classes of ligands.

One major class of ligands derived from this precursor is Schiff bases. The aldehyde group can be readily condensed with primary amines to form imines. By choosing an amine that contains another donor atom (e.g., 2-aminopyridine (B139424) or 2-(diphenylphosphino)aniline), a bidentate or tridentate ligand can be constructed in a single step. researchgate.net The thiazole nitrogen and the imine nitrogen can then chelate to a metal center.

Furthermore, the compound is a precursor for N-heterocyclic carbene (NHC) ligands, which are highly important in modern catalysis. nih.gov Thiazol-2-ylidenes are a specific type of NHC. researchgate.netnih.gov A synthetic route to a thiazolium salt (the NHC precursor) can be envisioned starting from this compound. The synthesis involves N-alkylation or N-arylation of the thiazole ring, followed by reactions that ultimately form the thiazolium cation. The bromine at C2 can be displaced during the synthetic sequence. Deprotonation of the resulting thiazolium salt generates the thiazol-2-ylidene carbene.

Development of Chemical Probes (design and synthesis, not biological application)

Chemical probes are molecules designed to study biological systems. Fluorescent probes are particularly useful, and their synthesis often involves conjugating a recognition element to a fluorophore. The aldehyde functionality of this compound makes it an excellent platform for the synthesis of such probes. scbt.com

A common strategy for designing fluorescent probes involves the reaction of an aldehyde with a hydrazine or an amine. nih.gov For example, this compound can be reacted with a fluorophore containing a hydrazine moiety (e.g., dansyl hydrazine or a coumarin (B35378) hydrazide) to form a stable hydrazone. bohrium.com The thiazole part of the resulting molecule can act as a recognition or binding motif, while the fluorophore provides the signaling component. The synthesis is typically a straightforward condensation reaction.

This modular design allows for the creation of various probes where the nature of the fluorophore can be easily changed. The bromo-thiazole core provides a specific structural and electronic character that can be exploited for targeted molecular recognition.

Challenges and Future Research Directions in 2 Bromo 5 Methylthiazole 4 Carbaldehyde Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

The classical Hantzsch thiazole (B1198619) synthesis, while effective, often involves multi-step processes and can generate significant waste, thus having a lower atom economy. nih.gov Future research must prioritize the development of greener and more efficient synthetic pathways to 2-Bromo-5-methylthiazole-4-carbaldehyde and its precursors.

Key research goals include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly desirable for building molecular complexity with high atom economy.

Catalytic Methods: Exploring novel catalytic systems, such as those using reusable nanoparticles or organocatalysts, can reduce the reliance on stoichiometric reagents and facilitate milder reaction conditions. nih.govchemscene.com

Alternative Starting Materials: Investigating more readily available and sustainable starting materials can reduce the cost and environmental impact of the synthesis.

| Synthetic Strategy | Traditional Approach (e.g., Hantzsch) | Future Direction | Key Advantages of Future Direction |

| Step Count | Often multi-step with intermediate isolation | One-pot or tandem reactions | Reduced purification steps, time, and solvent use. nih.gov |

| Reagents | Often requires stoichiometric amounts of reagents | Catalytic amounts of reusable catalysts | Lower cost, reduced waste, and easier purification. nih.gov |

| Atom Economy | Moderate, with formation of by-products | High, especially in multicomponent reactions | Maximizes the incorporation of starting material atoms into the final product. |

| Solvents | Often uses conventional organic solvents | Green solvents (e.g., water, ethanol) or solvent-free conditions | Reduced environmental impact and improved safety. nih.gov |

Exploration of Unprecedented Reactivity Patterns and Selective Transformations

The this compound scaffold possesses multiple reactive sites: the bromo substituent, the carbaldehyde group, the methyl group, and the thiazole ring itself. A significant challenge and opportunity lie in selectively functionalizing these positions to create diverse molecular architectures.

Future research should focus on:

Selective C-H Functionalization: Developing methods to directly and selectively activate C-H bonds on the thiazole ring or the methyl group would provide a powerful and atom-economical tool for introducing new functional groups, bypassing traditional pre-functionalization steps.

Novel Cross-Coupling Reactions: While the bromine atom is a prime handle for standard cross-coupling reactions, exploring novel coupling partners and catalytic systems can lead to the formation of previously inaccessible derivatives.

Ortho- and Regioselective Transformations: Investigating reactions that can selectively target specific positions on the thiazole ring, guided by the existing substituents, is crucial for controlled synthesis.

Tandem Reactions: Designing reaction sequences where the aldehyde or bromo group participates in a cascade of transformations can rapidly build molecular complexity from the simple starting block. nih.gov

Integration with Automation and High-Throughput Synthesis Methodologies

The need to rapidly synthesize and screen libraries of compounds for drug discovery and materials science necessitates a shift from traditional batch chemistry to automated, high-throughput methods. nih.gov The synthesis of this compound derivatives is well-suited for this transition.

Key areas for development include:

Continuous Flow Synthesis: Implementing multistep continuous flow processes can offer precise control over reaction parameters, enhance safety, and allow for rapid production with minimal manual intervention. nih.govnih.gov Flow chemistry can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated Reaction Platforms: Utilizing robotic systems for reagent handling, reaction setup, and purification can accelerate the synthesis of large libraries of derivatives. When combined with high-throughput screening, this approach can dramatically speed up the discovery of new lead compounds. nih.gov

Data-Driven Synthesis: Integrating machine learning and AI algorithms can help predict optimal reaction conditions and guide the design of synthetic routes, further enhancing the efficiency of automated synthesis.

| Parameter | Batch Synthesis | Automated Flow Synthesis |

| Scalability | Often requires re-optimization for different scales | Easily scalable by running the system for longer |

| Safety | Handling of hazardous reagents and exotherms can be risky | Enhanced safety due to small reaction volumes and superior heat transfer. nih.gov |

| Reaction Time | Can be lengthy, including manual workup | Significantly reduced, often to minutes. nih.govnih.gov |

| Reproducibility | Can vary between batches and operators | High reproducibility due to precise control of parameters |

| Library Generation | Slow and labor-intensive | Rapid and efficient, suitable for high-throughput screening. nih.gov |

Advancement in Asymmetric Synthesis Utilizing the Thiazole Scaffold

Chirality is a critical factor in the biological activity of many pharmaceuticals. The development of asymmetric methods involving the this compound scaffold is a significant area for future research. nih.gov

Promising research directions include:

Asymmetric Aldehyde Transformations: Using the carbaldehyde group as a starting point for asymmetric additions (e.g., with diethylzinc), reductions, or other transformations to install a chiral center. researchgate.net

Chiral Ligand Development: Incorporating the thiazole moiety into the structure of new chiral ligands for asymmetric catalysis. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal catalysts.

Organocatalysis: Employing chiral organocatalysts to effect enantioselective transformations on the this compound core or its derivatives.

Expanding the Role of this compound in Advanced Functional Materials (structural design focus)

Beyond pharmaceuticals, thiazole derivatives are of interest for creating advanced functional materials due to their unique electronic and photophysical properties. eurekaselect.comresearchgate.net The structural features of this compound make it an attractive building block for materials science.

Future research should focus on the structural design of:

Conjugated Polymers: Using the thiazole ring as a component in the backbone of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo- and aldehyde functionalities serve as convenient handles for polymerization reactions.

Molecular Sensors: Designing molecules where the thiazole unit is linked to a fluorophore or chromophore. The interaction of the thiazole's heteroatoms with specific analytes (e.g., metal ions) could lead to a detectable change in optical properties.

Photoresponsive Materials: Incorporating the thiazole derivative into polymer architectures to create materials that can change their properties, such as shape or solubility, upon exposure to light. researchgate.net

| Material Type | Role of this compound | Potential Application |

| Organic Semiconductors | Serves as an electron-deficient building block in conjugated polymers. | Transistors, solar cells |

| Fluorescent Probes | Acts as a core scaffold for attaching fluorophores and analyte-binding sites. | Chemical sensing, bio-imaging |

| Photo-crosslinkable Polymers | The thiazole aldehyde can be converted into photoreactive groups (e.g., coumarin). | Self-healing materials, drug delivery systems. researchgate.net |

| Corrosion Inhibitors | The heteroatoms can coordinate to metal surfaces, forming a protective layer. | Metal protection |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-methylthiazole-4-carbaldehyde?

The synthesis typically involves bromination of a methylthiazole precursor followed by aldehyde functionalization. Key steps include:

- Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile under controlled temperatures (0–25°C) to introduce bromine at the 2-position of the thiazole ring .

- Aldehyde introduction : Oxidation of a methyl group to a carbonyl via reagents like manganese dioxide (MnO₂) or Swern oxidation .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid over-bromination or side reactions. For example, using NBS instead of Br₂ improves regioselectivity .

Methodological Tip : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography with ethyl acetate/hexane gradients.

Q. How is the structure of this compound characterized?

- NMR spectroscopy :

- ¹H NMR : Peaks for the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.5–2.8 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl carbon (C=O) appears at δ 185–190 ppm, while the thiazole ring carbons show distinct shifts (δ 120–160 ppm) .

- X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., bromine position) using SHELX programs for structure refinement .

Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations) to resolve discrepancies caused by dynamic effects .

Q. What are the typical reactivity patterns of this compound?

The compound undergoes three primary reactions:

Nucleophilic substitution : Bromine at the 2-position reacts with amines or thiols to form C–N or C–S bonds .

Aldehyde condensation : Forms Schiff bases with amines or participates in Knoevenagel reactions with active methylene compounds .

Cross-coupling : Suzuki-Miyaura coupling with boronic acids to create biaryl systems, useful in drug discovery .

Key Consideration : The aldehyde group’s reactivity may require protection (e.g., as an acetal) during bromine substitution to prevent side reactions.

Advanced Research Questions

Q. How can experimental design address competing substitution sites in bromination reactions?

Controlling regioselectivity is challenging due to competing bromination at positions 2, 4, or 5 on the thiazole ring. Strategies include:

- Directing groups : Introduce electron-withdrawing groups (e.g., methyl at position 5) to direct bromine to position 2 .

- Catalytic systems : Use Lewis acids like FeCl₃ to stabilize transition states favoring the desired substitution site .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products (2-bromo), while higher temperatures (40–60°C) may lead to thermodynamic isomers .

Validation : Perform computational modeling (DFT) to predict bromine’s preferential attack site under varying conditions .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from:

- Dynamic effects in solution : Conformational flexibility (e.g., aldehyde rotation) can obscure NMR signals, while X-ray provides static solid-state data .

- Crystal packing forces : Non-covalent interactions in crystals (e.g., hydrogen bonds) may distort bond angles compared to solution-phase structures .

Q. Methodology :

Compare multiple characterization techniques (NMR, IR, X-ray).

Use variable-temperature NMR to detect dynamic behavior.

Validate with computational models (e.g., Cambridge Structural Database for expected bond lengths) .

Q. What role does this compound play in drug development pipelines?

The compound serves as a versatile intermediate:

- Antimicrobial agents : Derivatives with substituted amines show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Kinase inhibitors : The aldehyde group forms covalent bonds with cysteine residues in target enzymes, enabling irreversible inhibition .

- Case study : A 2024 study modified the aldehyde to a hydrazone derivative, achieving IC₅₀ = 50 nM against EGFR mutants .

Challenges : Balance reactivity (aldehyde) with stability; consider prodrug strategies for in vivo applications.

Q. How does pH and temperature affect the stability of this compound?

- pH sensitivity :

- Acidic conditions (pH < 3): Aldehyde protonation leads to hydrate formation, reducing reactivity.

- Basic conditions (pH > 9): Cannizzaro reaction may occur, converting aldehyde to carboxylic acid and alcohol .

- Thermal degradation : Above 60°C, debromination or thiazole ring decomposition is observed.

Stabilization : Store at –20°C under inert gas (N₂/Ar) and use buffered solutions (pH 6–8) during reactions.

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

Yes. Key approaches include:

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Screen derivatives against protein targets (e.g., SARS-CoV-2 Mpro) to prioritize synthesis .

Example : A 2023 study used DFT to predict that bromine substitution at position 2 increases electrophilicity (HOMO energy = –6.2 eV), favoring nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.